8-[(4-benzylpiperazin-1-yl)methyl]-3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one
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Overview
Description
8-[(4-benzylpiperazin-1-yl)methyl]-3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one is a synthetic compound known for its diverse biological activities. This compound belongs to the class of chromen-4-one derivatives, which are known for their wide range of pharmacological properties. The presence of the benzylpiperazine moiety and the chlorophenyl group in its structure contributes to its unique biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-benzylpiperazin-1-yl)methyl]-3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one typically involves multiple steps. One common method includes the reductive amination of 7-hydroxy-3-(4-chlorophenyl)-4H-chromen-4-one with 4-benzylpiperazine. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction conditions, including temperature and pH, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
8-[(4-benzylpiperazin-1-yl)methyl]-3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group at the 4-position can be reduced to form a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
8-[(4-benzylpiperazin-1-yl)methyl]-3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(4-benzylpiperazin-1-yl)methyl]-3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets. The compound is known to bind to muscarinic acetylcholine receptors, particularly the M2 subtype . This binding leads to the activation of intracellular signaling pathways that regulate various physiological processes, including smooth muscle contraction and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound shares a similar chromen-4-one core structure but differs in the substituents attached to the core.
3-(4-arylpiperazin-1-yl)cinnolines: These compounds have a piperazine moiety similar to 8-[(4-benzylpiperazin-1-yl)methyl]-3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one but differ in the core structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities. The presence of the benzylpiperazine moiety enhances its binding affinity to muscarinic receptors, while the chlorophenyl group contributes to its antimicrobial properties.
Properties
IUPAC Name |
8-[(4-benzylpiperazin-1-yl)methyl]-3-(4-chlorophenyl)-7-hydroxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN2O3/c28-21-8-6-20(7-9-21)24-18-33-27-22(26(24)32)10-11-25(31)23(27)17-30-14-12-29(13-15-30)16-19-4-2-1-3-5-19/h1-11,18,31H,12-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMYSFRVSLNZHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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